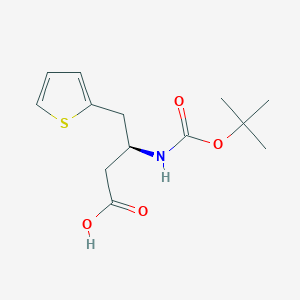

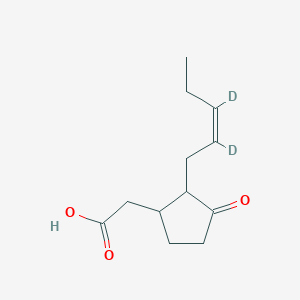

![molecular formula C9H20N2O2 B1143254 Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate CAS No. 176982-57-3](/img/structure/B1143254.png)

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

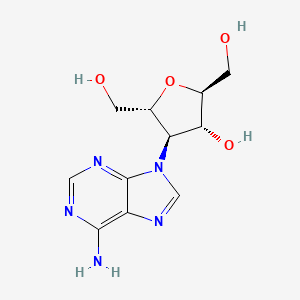

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is a chemical compound with the CAS Number: 176982-57-3. It has a molecular weight of 188.27 and its IUPAC name is tert-butyl (1S)-3-amino-1-methylpropylcarbamate . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is in the form of oil .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate are not available, it’s known that tert-butyl carbamates are used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.27 . It is in the form of oil and is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines .

Method of Application

In this application, the compound is used in conjunction with a palladium catalyst. The reaction typically takes place in a suitable solvent at elevated temperatures .

Results

The result of this reaction is the formation of N-Boc-protected anilines. These compounds are useful in further synthetic transformations .

Synthesis of Tetrasubstituted Pyrroles

“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Method of Application

The compound is reacted with appropriate reagents under controlled conditions to form the desired pyrrole derivatives .

Results

The result of this reaction is the formation of tetrasubstituted pyrroles. These compounds have potential applications in medicinal chemistry and materials science .

Synthesis of N-Nitrosamines

“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” is found to be an efficient reagent in the synthesis of N-nitrosamines .

Method of Application

The compound is used in conjunction with other reagents under controlled conditions to form N-nitrosamines .

Results

The result of this reaction is the formation of N-nitrosamines. These compounds have potential applications in various fields, including medicinal chemistry .

Synthesis of Aryl Azides

“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” is also used in the transformation of aryl hydrazines to aryl azides .

Method of Application

The compound is reacted with aryl hydrazines under controlled conditions to form aryl azides .

Results

The result of this reaction is the formation of aryl azides. These compounds are useful in further synthetic transformations .

Synthesis of Carboxylic Acids

“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” is used in the transformation of primary amides to carboxylic acids .

Method of Application

The compound is reacted with primary amides under controlled conditions to form carboxylic acids .

Results

The result of this reaction is the formation of carboxylic acids. These compounds have a wide range of applications in various fields, including medicinal chemistry .

Safety And Hazards

The safety information for this compound includes pictograms GHS05 and GHS07. The signal word is “Danger”. Hazard statements include H315, H318, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

将来の方向性

Carbamates, such as Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, play a significant role in modern drug discovery and medicinal chemistry. They are structural elements of many approved therapeutic agents and are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes . Therefore, the future directions of this compound could involve further exploration in the field of medicinal chemistry and drug discovery .

特性

IUPAC Name |

tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFFSNZHLGGAJC-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopenta[c]pyran-1(3H)-one, 3-ethoxyhexahydro-7-hydroxy-7-methyl-, [3S-(3alpha,4aalpha,7alpha,7aal](/img/no-structure.png)

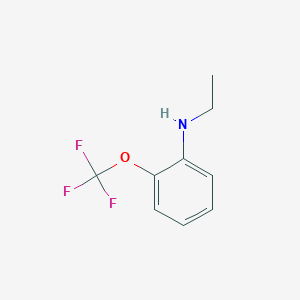

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1143178.png)